molecular formula C13H7BrClNO B8280257 3-(3-Chlorophenyl)-5-bromo-2,1-benzisoxazole

3-(3-Chlorophenyl)-5-bromo-2,1-benzisoxazole

Cat. No. B8280257
M. Wt: 308.56 g/mol
InChI Key: KECVVVHUNGZETI-UHFFFAOYSA-N
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Patent
US07173040B2

Procedure details

Sodium hydroxide (0.62 mol) was dissolved in methanol (100 ml) and the mixture was cooled till room temperature. 1-bromo-4-nitro-benzene (0.124 mol), followed by 3-chloro-benzeneacetonitrile (0.223 mol) were added dropwise, the temperature raised till 50° C. and the mixture was stirred at room temperature for one night. The mixture was poured into water and ice, the precipitate was filtered off, washed with water and extracted with CH2Cl2 and CH3OH. The organic layer was dried (MgSO4), filtered off and evaporated till dryness. The residue was taken up in Et2O, filtered off and dried, yielding 13.2 g (34.8%) of 5-bromo-3-(3-chlorophenyl)-2,1-benzisoxazole, mp. 163° C. (intermediate 1).
Quantity
0.62 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.124 mol
Type
reactant
Reaction Step Two
Quantity
0.223 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=O)=[CH:6][CH:5]=1.[Cl:13][C:14]1[CH:15]=[C:16]([CH2:20]C#N)[CH:17]=[CH:18][CH:19]=1.O>CO>[Br:3][C:4]1[CH:5]=[CH:6][C:7]2[C:8]([CH:9]=1)=[C:20]([C:16]1[CH:17]=[CH:18][CH:19]=[C:14]([Cl:13])[CH:15]=1)[O:12][N:10]=2 |f:0.1|

Inputs

Step One
Name
Quantity
0.62 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.124 mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0.223 mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the temperature raised till 50° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 and CH3OH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
evaporated till dryness
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2C(=C(ON2)C2=CC(=CC=C2)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 34.8%
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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